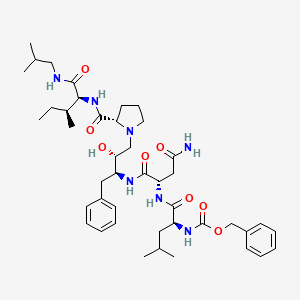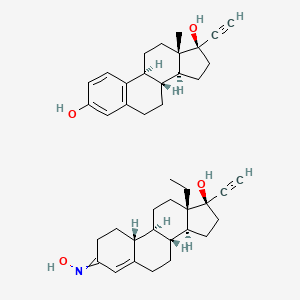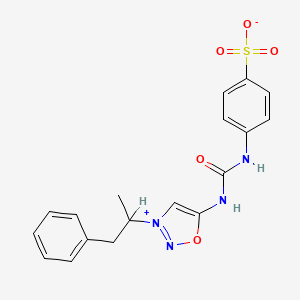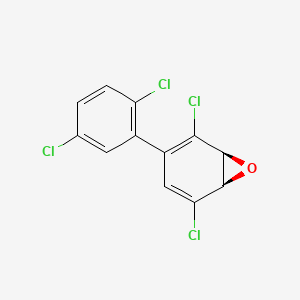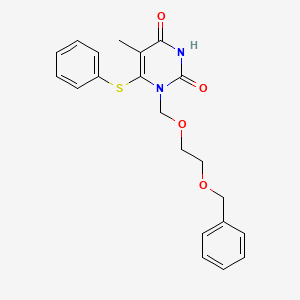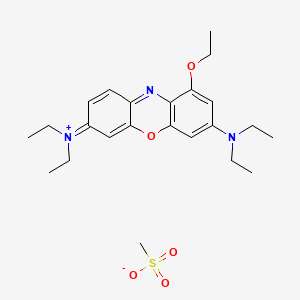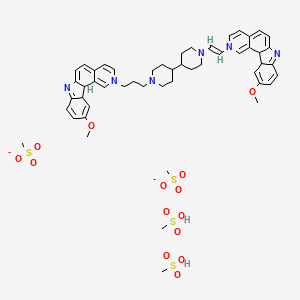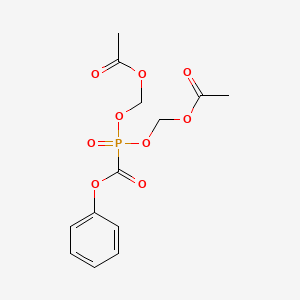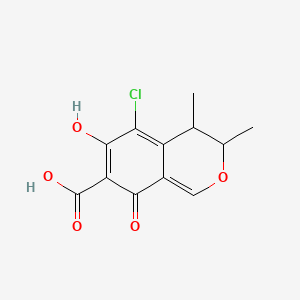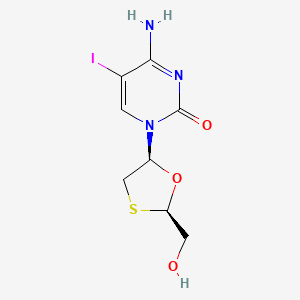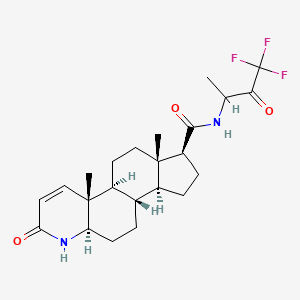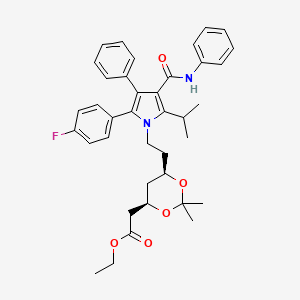
Ryw6GR2ysq
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ryw6GR2ysq involves multiple steps, starting with the preparation of the pyrrole intermediate. The key steps include:
Formation of the Pyrrole Ring: This involves the reaction of an appropriate amine with a diketone under acidic conditions to form the pyrrole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving a diol and an aldehyde under acidic conditions.
Final Coupling: The final step involves coupling the pyrrole and dioxane intermediates under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include:
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Safety Measures: Implementing safety protocols to handle hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ryw6GR2ysq undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ryw6GR2ysq has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of Ryw6GR2ysq involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Key pathways involved include:
Enzyme Inhibition: this compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways
Comparación Con Compuestos Similares
Ryw6GR2ysq can be compared with other similar compounds, such as:
- ETHYL (4R,6R)-6-(2-(2-(4-CHLOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)ETHYL)-2,2-DIMETHYL-1,3-DIOXANE-4-ACETATE
- ETHYL (4R,6R)-6-(2-(2-(4-BROMOPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)ETHYL)-2,2-DIMETHYL-1,3-DIOXANE-4-ACETATE
Uniqueness
This compound is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to certain molecular targets. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
616201-27-5 |
|---|---|
Fórmula molecular |
C38H43FN2O5 |
Peso molecular |
626.8 g/mol |
Nombre IUPAC |
ethyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C38H43FN2O5/c1-6-44-32(42)24-31-23-30(45-38(4,5)46-31)21-22-41-35(25(2)3)34(37(43)40-29-15-11-8-12-16-29)33(26-13-9-7-10-14-26)36(41)27-17-19-28(39)20-18-27/h7-20,25,30-31H,6,21-24H2,1-5H3,(H,40,43)/t30-,31-/m1/s1 |
Clave InChI |
IKTXAZNEVPXDFG-FIRIVFDPSA-N |
SMILES isomérico |
CCOC(=O)C[C@H]1C[C@H](OC(O1)(C)C)CCN2C(=C(C(=C2C(C)C)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
SMILES canónico |
CCOC(=O)CC1CC(OC(O1)(C)C)CCN2C(=C(C(=C2C(C)C)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


